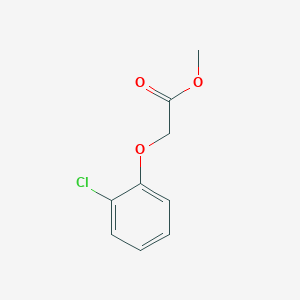
2-(2-氯苯氧基)乙酸甲酯
描述
Methyl 2-(2-chlorophenoxy)acetate (MCPA) is a synthetic herbicide widely used in agriculture to control broadleaf weeds in crops such as cereals, grassland, and pastures. MCPA belongs to the class of phenoxy herbicides, which act by mimicking the plant hormone auxin, causing uncontrolled growth and eventually death of the targeted weed. MCPA is a colorless liquid with a faint odor and is soluble in water.
科学研究应用
除草剂用途和环境影响
2-(2-氯苯氧基)乙酸甲酯主要以其在除草剂中的应用而闻名。此类氯苯氧基化合物在美国广泛用于农业和住宅应用。它们的环境影响一直是重要研究的主题。Stackelberg (2013) 的一项系统评价评估了与氯苯氧基化合物相关的流行病学、毒理学、药代动力学、暴露和生物监测研究,重点关注它们与淋巴造血癌的关系。它得出结论,综合证据并不支持这些化合物具有遗传毒性作用模式,尽管对于其他致癌作用模式存在合理的假设 (Stackelberg, 2013)。
分析检测和监测
对于环境样品中氯苯氧基化合物的检测已经进行了大量研究。例如,高等人 (2014) 利用 HPLC-IT-MS 技术和 SPE 预浓缩来测定水中的 MCPA 和 TCP。该方法以 85-96% 的回收率和 3 至 14 ng L-1 之间的出色线性关系和检测限 (Gao et al., 2014)。
水处理和吸附
研究还针对被氯苯氧基化合物污染的水的处理进行了研究。Kamaraj 等人 (2018) 研究了使用电化学合成的氢氧化锌从水中吸附 2-(2-甲基-4-氯苯氧基)丙酸 (MCPP)。他们的研究结果表明,MCPP 在氢氧化锌上的吸附遵循二级动力学模型,表明该方法在水处理中的有效性 (Kamaraj et al., 2018)。
合成和化学分析
在化学分析和合成领域,研究人员一直在开发有效制备和检测氯苯氧基化合物的方法。一个例子是王国华 (2008) 的研究,他合成了相关的化合物 (+)-α-氨基(2-氯苯基)乙酸甲酯盐酸盐,展示了一个总收率为 98% 的优化反应过程 (Wang Guo-hua, 2008)
属性
IUPAC Name |
methyl 2-(2-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIVSMALRQWADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989598 | |
| Record name | Methyl (2-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chlorophenoxy)acetate | |
CAS RN |
6956-85-0 | |
| Record name | Methyl 2-(2-chlorophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6956-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC65094 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (2-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















